1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSGEFOPQKPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 1-methylpyrrolidin-2-one with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.
Scientific Research Applications
1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives
Structural and Functional Analysis
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
- Substituent: Quinoxaline, a nitrogen-rich heterocycle, confers antimicrobial properties likely due to intercalation or enzyme inhibition .
- Synthesis : Green chemistry methods (e.g., solvent-free conditions) emphasize its relevance in sustainable drug development.
1-Methyl-3-(trifluoroacetyl)pyrrolidin-2-one
- Substituent : The trifluoroacetyl group is strongly electron-withdrawing, promoting cycloaddition reactions for spiroheterocycle formation .
- Comparison : Unlike the oxolane group, the trifluoroacetyl group may reduce bioavailability due to hydrophobicity but enhances electrophilicity for synthetic versatility.
4-(Oxolan-2-yl)pyrrolidin-2-one
- Substituent : Direct oxolane attachment at C4 suggests applications in chiral resolution (e.g., amylose-based selectors) .
- Comparison : Positional isomerism (C3 vs. C4 substitution) alters steric and electronic profiles, affecting target selectivity.
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one
- Substituent : Chloropyrazine introduces halogen bonding and π-stacking capabilities, useful in agrochemicals or kinase inhibitors .
- Comparison : The chlorine atom increases molecular weight and lipophilicity compared to the oxolane group.
(3R)-3-Aminopyrrolidin-2-one
- Substituent: A simple amino group enables stereospecific interactions, such as binding to proteases or transporters .
- Comparison : The absence of a complex substituent limits solubility but simplifies synthetic modification.
Key Insights and Trends
Substituent Effects: Electron-Donating Groups (e.g., oxolane): Improve solubility and hydrogen bonding, favoring pharmacokinetics. Electron-Withdrawing Groups (e.g., trifluoroacetyl): Enhance reactivity for synthesis but may reduce bioavailability. Aromatic/Heterocyclic Groups (e.g., quinoxaline, chloropyrazine): Promote biological activity via intercalation or enzyme inhibition.
Positional Isomerism : Substituent placement (C3 vs. C4) significantly alters molecular interactions and applications.
Synthetic Accessibility : Green chemistry routes (e.g., solvent-free synthesis ) are critical for sustainable development of analogs.
Biological Activity
1-Methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one, also known by its CAS number 841248-45-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
The chemical formula for this compound is , with a molecular weight of 212.29 g/mol. The IUPAC name is 2-(oxolan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone. The compound features a pyrrolidine ring substituted with an oxolane moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 2-(oxolan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone |
| CAS Number | 841248-45-1 |
| PubChem CID | 3229576 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives have been noted for their potency against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Antitumor Activity
In vitro studies have demonstrated that certain derivatives of pyrrolidine compounds can inhibit the growth of cancer cells, particularly those resistant to conventional treatments. A high-throughput screening identified several compounds that inhibited growth in PhIP-resistant gastrointestinal tumor cells, suggesting potential applications in cancer therapy .
Neuroprotective Effects
The structure of this compound suggests potential neuroprotective properties. Compounds with similar frameworks have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, which are significant in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study published in PubMed examined the antibacterial activities of various pyrrolidine derivatives, revealing that compounds with specific substitutions exhibited enhanced antibacterial properties. The study highlighted the importance of the oxolane substituent in enhancing activity against resistant bacterial strains .
Study 2: Cancer Cell Inhibition
Another investigation into the antitumor effects of pyrrolidine derivatives found that certain modifications led to increased efficacy in inhibiting tumor cell proliferation. The findings suggested that the introduction of an oxolane group could improve the compound's interaction with cellular targets involved in cancer progression .
Q & A
Q. Optimization strategies :
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Catalyst | Reference |
|---|---|---|---|---|
| Three-component domino | 80 | 95 | I₂ | |
| Stereoselective hybrid | 65 | 98 | – |
Advanced: How can structural contradictions in NMR data for pyrrolidin-2-one derivatives be resolved?
Answer:
Discrepancies often arise from:
- Conformational flexibility : The oxolan-2-yl group introduces rotational barriers, leading to split signals in H NMR. Use variable-temperature NMR to confirm dynamic equilibria .
- Stereochemical ambiguity : LC-HRMS and chiral HPLC (e.g., using SML3686 column) differentiate enantiomers .
- Solvent effects : Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.2–0.5 ppm .
Q. Methodology :
- 2D NMR (COSY, NOESY) : Maps coupling between pyrrolidinone NH and oxolane CH₂ groups .
- X-ray crystallography : Resolves absolute configuration (e.g., (S)-5-(trityloxymethyl)pyrrolidin-2-one in ) .
Basic: What analytical techniques are recommended for purity assessment of this compound?
Answer:
Q. Table 2. Analytical Standards
| Parameter | Technique | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC | ≥98% | |
| Molecular weight | LC-HRMS | ±0.1 Da | |
| Stereochemical purity | Chiral HPLC | ≥99% ee |
Advanced: How do researchers address conflicting bioactivity data in antimicrobial assays for pyrrolidin-2-one derivatives?
Answer:
Discrepancies may stem from:
Q. Case study :
- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one showed variable MIC (2–16 µg/mL) against S. aureus due to solvent-dependent aggregation .
Basic: What are the key pharmacophores in pyrrolidin-2-one derivatives for biological activity?
Answer:
Q. Structural-activity relationship (SAR) :
- Electron-withdrawing groups (e.g., CF₃) on the oxolane ring improve antimicrobial potency .
Advanced: What strategies mitigate toxicity in pyrrolidin-2-one-based drug candidates?
Answer:
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxide intermediates) .
- Prodrug design : Mask the pyrrolidinone NH with acetyl groups to reduce hepatotoxicity .
- In silico screening : Use QSAR models to predict hERG channel inhibition and adjust logD values .
Q. Example :
- (E)-1-(1-(methylthio)hept-1-en-2-yl)pyrrolidin-2-one showed reduced lipid peroxidation in vitro by 60% compared to parent compounds .
Basic: How is the compound’s stability under various storage conditions evaluated?
Answer:
- Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC .
- Light sensitivity : Store at -20°C in amber vials; UV-Vis spectroscopy detects photodegradation .
- Solution stability : Test in PBS (pH 7.4) and DMSO at 25°C; ≤5% degradation over 30 days is acceptable .
Advanced: How are computational methods applied to optimize synthetic routes?
Answer:
- DFT calculations : Predict transition-state energies for nucleophilic attacks (e.g., ΔG‡ ≈ 25 kcal/mol for oxolane ring opening) .
- Retrosynthetic analysis : Tools like Synthia™ propose routes using commercially available oxolane precursors .
- Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., iodine vs. Pd/C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
